molecular formula C10H24Cl2N2 B8178437 N-ethyl-N-[[(2S)-piperidin-2-yl]methyl]ethanamine;dihydrochloride

N-ethyl-N-[[(2S)-piperidin-2-yl]methyl]ethanamine;dihydrochloride

Cat. No. B8178437
M. Wt: 243.21 g/mol
InChI Key: RFCSDISMBSJWSY-XRIOVQLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-[[(2S)-piperidin-2-yl]methyl]ethanamine;dihydrochloride is a useful research compound. Its molecular formula is C10H24Cl2N2 and its molecular weight is 243.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-ethyl-N-[[(2S)-piperidin-2-yl]methyl]ethanamine;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-N-[[(2S)-piperidin-2-yl]methyl]ethanamine;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-ethyl-N-[[(2S)-piperidin-2-yl]methyl]ethanamine;dihydrochloride involves the reaction of N-ethyl-ethylenediamine with piperidine and formaldehyde, followed by reduction and salt formation.

Starting Materials
N-ethyl-ethylenediamine, Piperidine, Formaldehyde, Hydrogen gas, Hydrochloric acid

Reaction
Step 1: N-ethyl-ethylenediamine is reacted with piperidine and formaldehyde in the presence of a catalyst to form N-ethyl-N-[(2S)-piperidin-2-yl]methanimine., Step 2: The imine is reduced using hydrogen gas and a catalyst to form N-ethyl-N-[(2S)-piperidin-2-yl]methanamine., Step 3: The amine is reacted with hydrochloric acid to form the dihydrochloride salt of N-ethyl-N-[[(2S)-piperidin-2-yl]methyl]ethanamine.

properties

IUPAC Name

N-ethyl-N-[[(2S)-piperidin-2-yl]methyl]ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-3-12(4-2)9-10-7-5-6-8-11-10;;/h10-11H,3-9H2,1-2H3;2*1H/t10-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCSDISMBSJWSY-XRIOVQLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CCCCN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C[C@@H]1CCCCN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-[[(2S)-piperidin-2-yl]methyl]ethanamine;dihydrochloride

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